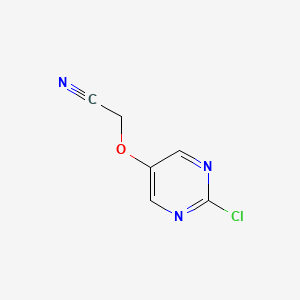

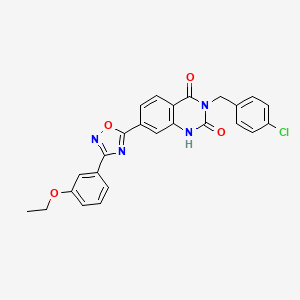

![molecular formula C19H18N2O2S B2356612 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034596-91-1](/img/structure/B2356612.png)

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains an indene and a benzothiazole ring, which are both common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and benzothiazole rings, as well as the methoxy group and the amide group. The presence of these functional groups could confer specific chemical properties to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indene and benzothiazole rings, as well as the methoxy and amide groups. These functional groups could participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indene and benzothiazole rings could impact its solubility and stability .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound may also be explored for its potential antiviral effects, particularly in the design of novel agents against RNA and DNA viruses.

Anti-inflammatory and Analgesic Properties

Compounds structurally related to our subject have demonstrated anti-inflammatory and analgesic activities . This indicates a promising avenue for the development of new therapeutic agents that could potentially treat inflammatory conditions and pain with fewer side effects compared to traditional medications like indomethacin and celecoxib.

Antitubercular Activity

Indole-based compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis . The structural similarity of our compound to these active molecules suggests that it could be a candidate for the development of new antitubercular drugs, which is crucial given the rising resistance to existing medications.

Neuroprotective and Antioxidant Effects

Research has indicated that 2,3-dihydroindole derivatives can be synthesized for neuroprotective and antioxidant applications . Given the neurohormonal role of melatonin, for which similar compounds have been synthesized, our compound may hold potential in the treatment of neurodegenerative diseases and oxidative stress-related conditions.

Chemical Structure Analysis

The unique chemical structure of our compound, featuring both an indole nucleus and a benzo[d]thiazole moiety, makes it an interesting subject for computational studies and crystallography . Understanding the electronic distribution and potential nucleophilic sites can inform the synthesis of analogs with enhanced biological activity.

Mécanisme D'action

Target of Action

The compound, also known as “N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-6-carboxamide”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

It is known that indole derivatives are generally well-absorbed and widely distributed in the body . The compound is likely metabolized in the liver, as is common for many drugs .

Safety and Hazards

Orientations Futures

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activities associated with benzothiazole and indene structures, this compound could be of interest in the development of new drugs .

Propriétés

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-19(9-14-4-2-3-5-15(14)10-19)11-20-18(22)13-6-7-16-17(8-13)24-12-21-16/h2-8,12H,9-11H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVHKOCWWTTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

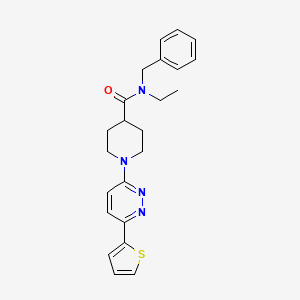

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)

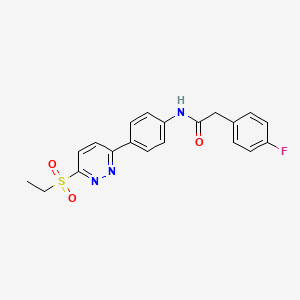

![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)

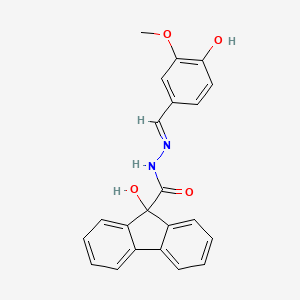

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)

![[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2356546.png)